Milciclib Maleate

Description

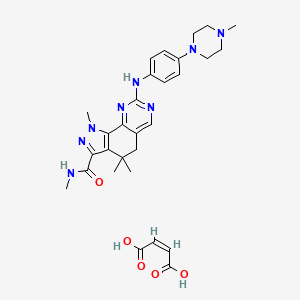

This compound is the maleate salt form of milciclib, an orally bioavailable inhibitor of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinase A (TRKA), with potential antineoplastic activity. CDK2/TRKA inhibitor PHA-848125 AC potently inhibits cyclin-dependent kinase 2 (CDK2) and exhibits activity against other CDKs including CDK1 and CDK4, in addition to TRKA. Inhibition of these kinases may result in cell cycle arrest and apoptosis of tumor cells that express these kinases. CDKs are serine/threonine kinases involved in regulation of the cell cycle and may be overexpressed in some cancer cell types. The neurotrophin receptor TRKA is mutated in a variety of cancer cell types.

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Structure

3D Structure of Parent

Properties

CAS No. |

1253645-38-3 |

|---|---|

Molecular Formula |

C29H36N8O5 |

Molecular Weight |

576.6 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;N,1,4,4-tetramethyl-8-[4-(4-methylpiperazin-1-yl)anilino]-5H-pyrazolo[4,5-h]quinazoline-3-carboxamide |

InChI |

InChI=1S/C25H32N8O.C4H4O4/c1-25(2)14-16-15-27-24(29-20(16)22-19(25)21(23(34)26-3)30-32(22)5)28-17-6-8-18(9-7-17)33-12-10-31(4)11-13-33;5-3(6)1-2-4(7)8/h6-9,15H,10-14H2,1-5H3,(H,26,34)(H,27,28,29);1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

DGVCEXQFNYYRQI-BTJKTKAUSA-N |

Isomeric SMILES |

CC1(CC2=CN=C(N=C2C3=C1C(=NN3C)C(=O)NC)NC4=CC=C(C=C4)N5CCN(CC5)C)C.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CC1(CC2=CN=C(N=C2C3=C1C(=NN3C)C(=O)NC)NC4=CC=C(C=C4)N5CCN(CC5)C)C.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Milciclib Maleate: A Technical Guide to its Discovery, Development, and Mechanism of Action as a CDK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milciclib, also known as PHA-848125, is an orally bioavailable small molecule that has been investigated for its potential as an anti-cancer agent.[1][2] Developed by Nerviano Medical Sciences, it is the maleate salt form of a potent inhibitor of multiple cyclin-dependent kinases (CDKs) and tropomyosin receptor kinase A (TrkA).[2][3] CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers.[2][4] TrkA, the high-affinity receptor for nerve growth factor (NGF), is also implicated in the growth and survival of various tumor types.[2][4] By targeting both CDKs and TrkA, Milciclib presents a dual mechanism of action with the potential to inhibit tumor cell proliferation and survival. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of Milciclib Maleate, with a focus on quantitative data and detailed experimental methodologies.

Discovery and Development

Milciclib (PHA-848125) was identified through a drug discovery program aimed at developing potent and orally available CDK inhibitors. The initial lead compound showed good potency but lacked selectivity. Through a series of chemical modifications, researchers at Nerviano Medical Sciences synthesized a novel class of pyrazolo[4,3-h]quinazoline-3-carboxamides, leading to the identification of compound 28, later named Milciclib.[5] This compound demonstrated enhanced selectivity and antiproliferative activity against the A2780 human ovarian carcinoma cell line.[5] Preclinical studies in xenograft models showed that Milciclib was well-tolerated and exhibited significant antitumor efficacy upon oral administration.[5]

Milciclib has been evaluated in Phase I and Phase II clinical trials for various solid tumors, including thymic carcinoma, hepatocellular carcinoma, and non-small cell lung cancer.[1][6][7] The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have granted "orphan drug" designation to milciclib for the treatment of malignant thymoma.[7]

Mechanism of Action

Milciclib is an ATP-competitive inhibitor of a broad spectrum of cyclin-dependent kinases.[3] Its primary targets are CDK2/cyclin A, with high potency, but it also inhibits other CDKs such as CDK1, CDK4, CDK5, and CDK7 at slightly higher concentrations.[3][8] The inhibition of these CDKs leads to cell cycle arrest, primarily at the G1/S transition, and subsequent apoptosis in tumor cells.[4][9] Milciclib's activity against CDKs results in the reduced phosphorylation of the retinoblastoma protein (pRb), a key substrate of CDK4/6 and CDK2, which in turn prevents the release of the E2F transcription factor and blocks entry into the S phase.[9]

In addition to its effects on CDKs, Milciclib also potently inhibits the tyrosine kinase activity of TrkA.[8] The NGF-TrkA signaling pathway is involved in cell survival and proliferation in several cancers. By inhibiting TrkA, Milciclib can block downstream signaling cascades, further contributing to its anti-cancer effects.[9]

Signaling Pathway

References

- 1. US10555931B2 - Pharmaceutical combination for the treatment of cancer - Google Patents [patents.google.com]

- 2. promega.com [promega.com]

- 3. selleckchem.com [selleckchem.com]

- 4. promega.de [promega.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. glpbio.com [glpbio.com]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. media.cellsignal.com [media.cellsignal.com]

Preclinical Anti-Tumor Activity of Milciclib Maleate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data supporting the anti-tumor activity of Milciclib Maleate (also known as PHA-848125). Milciclib is an orally bioavailable small molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs), tropomyosin receptor kinases (TRKs), and Src family kinases, which are crucial regulators of cell growth and cancer progression.[1][2] This document summarizes key in vitro and in vivo findings, details common experimental protocols, and illustrates the underlying mechanisms of action.

Mechanism of Action

Milciclib is a potent, ATP-competitive inhibitor that primarily targets CDK2 and TRKA.[3][4] Its activity extends to other CDKs, including CDK1, CDK4, CDK5, and CDK7, leading to the disruption of cell cycle progression.[4][5] By inhibiting these kinases, Milciclib induces cell cycle arrest, primarily at the G1 phase, and promotes apoptosis in tumor cells.[2][3][4]

Quantitative Data on Anti-Tumor Activity

Milciclib demonstrates potent inhibition against a panel of kinases in biochemical assays. The half-maximal inhibitory concentration (IC50) values highlight its strong activity against CDK2/cyclin A and TRKA.

| Target | IC50 (nM) | Reference |

| CDK2 / Cyclin A | 45 | [3][4] |

| TRKA | 53 | [3][4] |

| CDK7 / Cyclin H | 150 | [4] |

| CDK4 / Cyclin D1 | 160 | [4] |

| CDK5 / p35 | 265 | [4] |

| CDK2 / Cyclin E | 363 | [4] |

| CDK1 / Cyclin B | 398 | [4] |

The anti-proliferative effects of Milciclib have been evaluated across various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A2780 | Ovarian Carcinoma | 0.2 | [4] |

| HCT116 | Colorectal Cancer | 0.275 | [6] |

| RKO | Colorectal Cancer | 0.403 | [6] |

| HCT116 | Colorectal Cancer | 7.2 (± 1.4) | [7] |

| A549 | Lung Cancer | >10 | [7] |

Preclinical studies using xenograft models have demonstrated significant anti-tumor activity of Milciclib following oral administration.

| Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| A2780 Xenograft | Human Ovarian Carcinoma | Repeated daily treatments | Good efficacy and tolerability | [4][8] |

| K-Ras(G12D)LA2 Mice | Lung Adenocarcinoma | 40 mg/kg, twice daily for 10 days | Significant tumor growth inhibition | [4][8] |

| Human Primary Leukemia | Disseminated Leukemia | 40 mg/kg, twice daily for 5 days (4 cycles) | Significantly increased survival time | [8] |

| TNBC Xenograft | Triple-Negative Breast Cancer | 40 mg/kg, orally | Inhibition of tumor growth and metastasis | [5] |

| Various Xenografts | Melanoma, Colon, Pancreatic, Prostate, NSCLC | Not specified | Tumor growth inhibition from 64% to 91% | [9] |

Detailed Experimental Protocols

-

Objective: To determine the IC50 values of Milciclib against specific kinase targets.

-

Methodology: A strong anion exchanger resin-based assay is typically used.[4]

-

Specific peptide or protein substrates are transphosphorylated by their corresponding kinase in the presence of ATP traced with [γ-33P]ATP.

-

The reaction is conducted in a 384-well plate format with optimal buffers and cofactors.

-

Milciclib is added at graded concentrations to determine its inhibitory effect.

-

The amount of phosphorylated substrate is quantified to calculate the IC50 value, representing the drug concentration that inhibits 50% of the kinase activity.[4]

-

-

Objective: To measure the anti-proliferative effect of Milciclib on cancer cell lines.

-

Methodology (MTT Assay):

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[4]

-

Cells are treated with increasing concentrations of Milciclib (e.g., 3.2 nM to 32 µM) and incubated for a specified period (typically 72 hours).[10]

-

After incubation, MTT reagent is added to each well and incubated for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[4]

-

A lysis buffer (e.g., 20% SDS and 50% N,N-dimethylformamide) is added to dissolve the formazan crystals.[4]

-

The absorbance is read at 595 nm using a microplate reader. Cell viability is calculated relative to untreated control cells.[4]

-

-

Alternative Methodology (CellTiter-Glo® Luminescent Cell Viability Assay): This assay measures ATP levels as an indicator of metabolically active cells and was used for the A2780 cell line.[4]

-

Objective: To determine the effect of Milciclib on cell cycle distribution.

-

Methodology (Flow Cytometry):

-

Cells are treated with Milciclib (e.g., 100 nM or 1 µM) for a set time (e.g., 24, 48, or 72 hours).[10]

-

Cells are harvested, washed, and fixed (e.g., with cold ethanol).

-

The fixed cells are stained with a DNA-intercalating dye, such as Propidium Iodide (PI) or Hoechst.[10]

-

The DNA content of individual cells is analyzed using a flow cytometer.

-

The percentage of cells in different phases of the cell cycle (G1, S, G2/M) is quantified to identify any drug-induced cell cycle arrest.[8]

-

-

Objective: To quantify the induction of apoptosis by Milciclib.

-

Methodology (Annexin V/PI Staining):

-

Cells are treated with Milciclib for a specified duration (e.g., 72 hours).[10][11]

-

Cells are harvested and washed with a binding buffer.

-

Cells are then stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a vital dye that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).[10]

-

The stained cells are analyzed by flow cytometry. The results distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Objective: To evaluate the anti-tumor efficacy and tolerability of Milciclib in a living organism.

-

Methodology:

-

Model System: Immunocompromised mice (e.g., nude or SCID mice) are used.[12]

-

Tumor Implantation: Human cancer cells (e.g., A2780) or patient-derived tumor fragments are implanted subcutaneously or orthotopically into the mice.[4][12][13]

-

Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. Milciclib is typically administered orally via gavage at a specified dose and schedule (e.g., 40 mg/kg, twice daily).[4][5]

-

Monitoring: Tumor volume is measured regularly (e.g., with calipers). Animal body weight and overall health are monitored as indicators of toxicity.

-

Endpoint: The study concludes when tumors in the control group reach a predetermined size or at a set time point. The primary endpoint is often tumor growth inhibition or an increase in survival time.[8]

-

Visualized Workflows and Pathways

The preclinical assessment of an anti-tumor agent like Milciclib follows a structured path from initial screening to in vivo validation.

Milciclib's inhibition of CDK2 and CDK4 directly impacts the G1/S checkpoint, a critical control point in cell division. This leads to G1 phase arrest.[3][8]

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Facebook [cancer.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. oatext.com [oatext.com]

- 6. Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. apexbt.com [apexbt.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Implementing Patient-Derived Xenografts to Assess the Effectiveness of Cyclin-Dependent Kinase Inhibitors in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the role of Milciclib Maleate in cell cycle regulation

An In-depth Technical Guide on the Role of Milciclib Maleate in Cell Cycle Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (PHA-848125AC) is a small molecule, orally bioavailable, multi-kinase inhibitor with significant potential in antineoplastic therapy.[1][2] Its primary mechanism of action involves the disruption of cell cycle progression through the inhibition of multiple cyclin-dependent kinases (CDKs).[1][2] This technical guide provides a comprehensive overview of Milciclib's role in cell cycle regulation, detailing its mechanism of action, inhibitory potency against key kinase targets, and standardized experimental protocols for its investigation. The guide is intended to serve as a core resource for researchers in oncology and drug development, offering both foundational knowledge and practical methodologies for studying Milciclib and similar compounds.

Introduction to this compound

Milciclib is a potent, ATP-competitive inhibitor that targets several members of the cyclin-dependent kinase family, which are serine/threonine kinases crucial for regulating the cell cycle.[1][3] In addition to its potent inhibition of CDKs, Milciclib also demonstrates activity against tropomyosin receptor kinase A (TrkA) and Src family kinases.[1] Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation. By targeting these core regulators, Milciclib induces cell cycle arrest and apoptosis in tumor cells, making it a subject of interest in various clinical trials for solid tumors, including hepatocellular carcinoma and malignant thymoma.[1][4][5]

Mechanism of Action in Cell Cycle Regulation

Primary Kinase Targets of Milciclib

Milciclib functions as a pan-CDK inhibitor, displaying potent activity against the key kinases that drive the cell cycle forward. Its primary targets include CDK1, CDK2, and CDK4.[1][2] The inhibition of these kinases is the central mechanism through which Milciclib exerts its anti-proliferative effects.[1]

The G1/S Checkpoint and the Role of the Rb-E2F Pathway

Progression from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle is a critical checkpoint controlled by the Retinoblastoma protein (Rb). In its active, hypo-phosphorylated state, Rb binds to the E2F family of transcription factors, preventing them from activating the transcription of genes required for DNA replication and S-phase entry.[5][6]

For the cell to proceed into S phase, Rb must be inactivated. This is achieved through sequential phosphorylation by CDK complexes. In early to mid-G1, cyclin D-CDK4/6 complexes initiate this process by mono-phosphorylating Rb.[7] Subsequently, in late G1, the cyclin E-CDK2 complex hyper-phosphorylates Rb, causing a conformational change that leads to the release of E2F transcription factors.[5][7] Liberated E2F then activates the transcription of target genes, committing the cell to DNA replication.[8][9]

Milciclib-Mediated Inhibition of Rb Phosphorylation and G1 Arrest

Milciclib exerts its primary cell cycle regulatory effect by inhibiting CDK2 and CDK4.[3] This inhibition prevents the phosphorylation of the Rb protein at specific sites.[3] By maintaining Rb in its active, hypo-phosphorylated state, Milciclib ensures that E2F transcription factors remain sequestered and inactive.[8] This blockade of the Rb-E2F pathway results in a robust cell cycle arrest at the G1 phase, preventing cells from entering the S phase and thereby halting proliferation.[10][11] Studies have shown that treatment with Milciclib impairs the phosphorylation of Rb at CDK2 and CDK4 specific sites, reduces overall Rb and cyclin A levels, and can lead to an increase in the expression of natural CDK inhibitor proteins like p21(Cip1) and p27(Kip1).[3]

Quantitative Analysis of Milciclib's Potency

The efficacy of Milciclib as a kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. The tables below summarize the biochemical potency of Milciclib against various CDK-cyclin complexes and other key kinases.

| Kinase Target | IC50 (nM) | Reference(s) |

| CDK2 / Cyclin A | 45 | [3][10][11] |

| TrkA | 53 | [3][10][11] |

| CDK7 / Cyclin H | 150 | [3][10][11] |

| CDK4 / Cyclin D1 | 160 | [3][10][11] |

| CDK5 / p35 | 265 | [3] |

| CDK2 / Cyclin E | 363 | [3][10][11] |

| CDK1 / Cyclin B | 398 | [3][10][11] |

Table 1: Biochemical IC50 values of Milciclib against a panel of kinases. Data compiled from in vitro cell-free kinase assays.

| Cell Line (Cancer Type) | Assay Type | IC50 (µM) | Incubation Time (h) | Reference(s) |

| A2780 (Ovarian) | CellTiter-Glo | 0.2 | 72 | [11] |

| HEK-293T (Kidney) | CellTiter-Blue | 1.5 | 72 | [11] |

| MHCC97-H (Liver) | ApoTox-Glo Triplex | 1.3 | Not Specified | [8] |

Table 2: Cellular antiproliferative IC50 values of Milciclib in various human cancer cell lines.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways involved in Milciclib's mechanism of action.

Caption: The Rb-E2F signaling pathway and points of inhibition by Milciclib.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Phospho-Rb (Ser807/811) Antibody | Cell Signaling Technology [cellsignal.com]

- 3. selleckchem.com [selleckchem.com]

- 4. ruo.mbl.co.jp [ruo.mbl.co.jp]

- 5. Cyclin D activates the Rb tumor suppressor by mono-phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Emerging roles of E2Fs in cancer: an exit from cell cycle control - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oatext.com [oatext.com]

- 8. Cyclin F controls cell cycle transcriptional outputs by directing the degradation of the three activator E2Fs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

Milciclib Maleate: A Technical Guide to its Effects on TrkA Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milciclib, also known as PHA-848125, is a potent, orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both cyclin-dependent kinases (CDKs) and Tropomyosin receptor kinase A (TrkA).[1][2][3][4][5] This dual inhibitory profile makes Milciclib a compound of significant interest in oncology, as it can simultaneously disrupt cell cycle progression and oncogenic signaling pathways driven by neurotrophins. This technical guide provides an in-depth analysis of Milciclib Maleate's effect on TrkA signaling pathways, presenting quantitative data, detailed experimental methodologies, and visual representations of the core biological processes.

Core Mechanism of Action

This compound is the maleate salt form of Milciclib.[3][4] It functions as an ATP-competitive inhibitor, targeting the kinase activity of both CDKs and TrkA.[1] By binding to the ATP-binding pocket of these kinases, Milciclib prevents the phosphorylation of their respective downstream substrates, thereby inhibiting signal transduction. The inhibition of CDKs leads to cell cycle arrest, primarily a G1 phase arrest, and apoptosis in tumor cells.[6][7] Concurrently, the inhibition of TrkA disrupts critical signaling cascades involved in cell survival, proliferation, and differentiation, particularly in tumors where the TrkA pathway is constitutively active or overexpressed.[3][4]

Quantitative Data: Inhibitory Activity of Milciclib

The inhibitory potency of Milciclib against TrkA and a panel of cyclin-dependent kinases has been quantified in various in vitro assays. The following tables summarize the key half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its activity across different kinase targets.

| Target | IC50 (nM) | Assay Type |

| TrkA | 53 | Cell-free kinase assay |

| CDK2/Cyclin A | 45 | Cell-free kinase assay |

| CDK1/Cyclin B | 398 | Cell-free kinase assay |

| CDK4/Cyclin D1 | 160 | Cell-free kinase assay |

| CDK5/p35 | 265 | Cell-free kinase assay |

| CDK7/Cyclin H | 150 | Cell-free kinase assay |

Data sourced from multiple references.[1][2][6][8][9][10]

Effect on TrkA Signaling Pathway

Nerve Growth Factor (NGF) is the primary ligand for the TrkA receptor. The binding of NGF to TrkA induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades, most notably the Ras/MAPK and PI3K/Akt pathways, which are crucial for neuronal survival and differentiation, and are often hijacked in cancer.

Milciclib directly inhibits the kinase activity of TrkA, thereby preventing this initial autophosphorylation event. This blockade effectively shuts down all subsequent downstream signaling. Evidence suggests that Milciclib strongly inhibits NGF-induced phosphorylation of TrkA in a dose-dependent manner.[1]

TrkA Signaling Pathway and Milciclib's Point of Intervention

Caption: Milciclib inhibits TrkA receptor autophosphorylation.

Experimental Protocols

This section details the methodologies for key experiments to evaluate the effect of this compound on TrkA signaling.

In Vitro TrkA Kinase Activity Assay (IC50 Determination)

This protocol describes a typical biochemical assay to determine the IC50 value of Milciclib against purified TrkA kinase.

Objective: To quantify the concentration of Milciclib that inhibits 50% of TrkA kinase activity.

Materials:

-

Recombinant human TrkA kinase domain

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

ATP (Adenosine triphosphate)

-

This compound (serial dilutions)

-

Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

-

ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 384-well plate, add the TrkA enzyme, the peptide substrate, and the different concentrations of Milciclib.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit as per the manufacturer's instructions. This involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP back to ATP, which is then used to generate a luminescent signal.

-

Record the luminescence using a plate reader.

-

The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the Milciclib concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for IC50 determination of Milciclib on TrkA.

Western Blot Analysis of NGF-Induced TrkA Phosphorylation

This protocol outlines the steps to assess the inhibitory effect of Milciclib on NGF-induced TrkA phosphorylation in a cellular context.

Objective: To visualize and quantify the reduction in phosphorylated TrkA (p-TrkA) levels in cells treated with Milciclib upon stimulation with NGF.

Materials:

-

A suitable cell line expressing TrkA (e.g., PC12, SH-SY5Y)

-

Cell culture medium and supplements

-

Nerve Growth Factor (NGF)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-TrkA (Tyr490 or Tyr674/675) and anti-total-TrkA

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture the cells to an appropriate confluency.

-

Serum-starve the cells for several hours to reduce basal kinase activity.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with NGF for a short period (e.g., 5-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against p-TrkA overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total TrkA or a housekeeping protein like GAPDH or β-actin.

-

Quantify the band intensities to determine the relative reduction in TrkA phosphorylation.

Caption: Western blot workflow for p-TrkA detection.

Conclusion

This compound is a potent dual inhibitor of TrkA and CDKs. Its ability to significantly inhibit TrkA kinase activity and block NGF-induced signaling provides a strong rationale for its investigation in TrkA-dependent cancers. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers and drug development professionals working on the characterization and advancement of Milciclib and other Trk inhibitors. The provided diagrams visually summarize the complex signaling pathways and experimental workflows, facilitating a deeper understanding of Milciclib's mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Western blot protocol | Abcam [abcam.com]

- 4. Development of a pharmacodynamic biomarker to measure target engagement from inhibition of the NGF-TrkA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phospho-TrkA (Tyr490) Antibody | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. NGF‐Dependent Activation of TrkA Pathway: A Mechanism for the Neuroprotective Effect of Troxerutin in D‐Galactose‐Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. researchgate.net [researchgate.net]

Early-Stage In Vitro Profile of Milciclib Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milciclib Maleate (PHA-848125) is an orally bioavailable small molecule that acts as a potent, ATP-competitive inhibitor of multiple cyclin-dependent kinases (CDKs) and Tropomyosin receptor kinase A (TrkA).[1][2][3] Early-stage in vitro studies have been crucial in elucidating its mechanism of action and characterizing its anti-neoplastic potential. This technical guide provides a comprehensive overview of the foundational in vitro data, detailed experimental protocols, and visual representations of the key signaling pathways modulated by Milciclib.

Core Mechanism of Action

Milciclib exerts its anti-tumor effects primarily through the dual inhibition of CDKs and TrkA.[1][4] CDKs are serine/threonine kinases that play a critical role in regulating the cell cycle, and their overexpression is a hallmark of many cancers.[1][2] By inhibiting key CDKs, Milciclib can induce cell cycle arrest, primarily at the G1/S transition, and promote apoptosis.[5][6] Simultaneously, its inhibition of TrkA, a neurotrophin receptor often mutated in various cancers, provides an additional avenue for its anti-cancer activity.[1][2]

Quantitative Data: Potency and Cellular Sensitivity

The following tables summarize the key quantitative data from in vitro studies, providing insights into the potency of Milciclib against its primary kinase targets and its efficacy in various cancer cell lines.

Table 1: Kinase Inhibition Profile of Milciclib

| Target Kinase | IC50 (nM) |

| Cyclin A/CDK2 | 45 |

| TrkA | 53 |

| Cyclin H/CDK7 | 150 |

| Cyclin D1/CDK4 | 160 |

| p35/CDK5 | 265 |

| Cyclin E/CDK2 | 363 |

| Cyclin B/CDK1 | 398 |

Data sourced from MedChemExpress and Selleck Chemicals.[4][5]

Table 2: Anti-proliferative Activity of Milciclib in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A2780 | Human Ovarian Cancer | 0.2 |

| HCT-116 | Human Colorectal Cancer | 0.275 |

| RKO | Human Colorectal Cancer | 0.403 |

| MHCC97-H | Human Hepatocellular Carcinoma | 1.3 |

Data sourced from Selleck Chemicals, Shi et al. (2015), Lim et al. (2014), and a study on hepatocellular carcinoma.[5][6][7]

Key In Vitro Experimental Protocols

Detailed methodologies are essential for the replication and extension of preclinical findings. The following sections outline the protocols for key in vitro assays used to characterize Milciclib.

Biochemical Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of Milciclib on the kinase activity of its targets.

-

Principle: A strong anion exchanger-based assay is used to measure the transphosphorylation of a specific peptide or protein substrate by the target kinase in the presence of [γ-33P]ATP.[5]

-

Protocol:

-

The assay is typically performed in a 384-well plate format.[5]

-

The reaction mixture contains the specific kinase, its substrate, ATP traced with [γ-33P]ATP, and optimal buffer and cofactors.[5]

-

Milciclib is added at various concentrations to determine its inhibitory effect.

-

The reaction is allowed to proceed, and the phosphorylated substrate is then separated from the unreacted [γ-33P]ATP using a strong anion exchange resin.[5]

-

The amount of incorporated radioactivity is measured to determine the kinase activity.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the Milciclib concentration.[5]

-

Cell Viability and Proliferation Assays (MTT and CCK-8)

These assays are fundamental for assessing the cytotoxic and cytostatic effects of Milciclib on cancer cell lines.

-

MTT Assay Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are then treated with a range of Milciclib concentrations for a specified period (e.g., 72 hours).[5][8]

-

Following treatment, 0.1 mg of MTT (in 20 µL of PBS) is added to each well, and the plates are incubated at 37°C for 4 hours.[5]

-

The resulting formazan crystals are dissolved by adding a lysis buffer (e.g., 20% SDS and 50% N,N-dimethylformamide, pH 4.7).[5]

-

After overnight incubation, the absorbance is measured at 595 nm using a microplate reader.[5]

-

Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.[5]

-

-

CCK-8 Assay Protocol:

-

Cells are seeded in 96-well plates at a density of approximately 3000 cells per well.[6][9]

-

After allowing the cells to attach, they are treated with various concentrations of Milciclib for 72 hours.[6][9]

-

The Cell Counting Kit-8 (CCK-8) reagent is added to each well according to the manufacturer's protocol.[6][9]

-

The plates are incubated for a specified time, and the absorbance is measured at 450 nm using a microplate reader.[6][9]

-

The results are used to determine the effect of Milciclib on cell viability.

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to investigate the effect of Milciclib on cell cycle progression.

-

Principle: Milciclib's inhibition of CDKs is expected to cause an arrest at specific phases of the cell cycle, which can be quantified by measuring the DNA content of the cells.

-

Protocol:

-

HCT116 and RKO colorectal cancer cells are treated with different concentrations of Milciclib (e.g., 200, 400, and 800 nM) for 24 hours.[6][9]

-

After treatment, the cells are harvested, washed, and fixed (e.g., with cold ethanol).

-

The fixed cells are then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI) or Hoechst.[8]

-

The DNA content of the individual cells is analyzed using a flow cytometer.

-

The distribution of cells in the G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.[6][9]

-

Apoptosis Assay

This assay determines whether the reduction in cell viability is due to the induction of programmed cell death.

-

Principle: Apoptosis is characterized by specific cellular changes, such as the externalization of phosphatidylserine, which can be detected using Annexin V staining.

-

Protocol:

-

Cells are treated with Milciclib at various concentrations (e.g., 100 nM or 1 µM) for 72 hours.[8]

-

Following treatment, the cells are harvested and stained with Annexin V and a viability dye like Propidium Iodide (PI).[8]

-

The stained cells are then analyzed by flow cytometry.

-

The percentage of apoptotic cells (Annexin V positive) is quantified.[8]

-

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Milciclib and a typical experimental workflow for its in vitro characterization.

Caption: Milciclib's inhibition of CDK2 and CDK4 prevents pRb phosphorylation, leading to G1 cell cycle arrest.

Caption: Milciclib inhibits NGF-induced TrkA phosphorylation, blocking downstream pro-survival signaling.

References

- 1. This compound | C29H36N8O5 | CID 46937352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. N,1,4,4-Tetramethyl-8-((4-(4-methylpiperazin-1-yl)phenyl)amino)-4,5-dihydro-1H-pyrazolo(4,3-h)quinazoline-3-carboxamide | C25H32N8O | CID 16718576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oatext.com [oatext.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer [frontiersin.org]

Milciclib Maleate in Hepatocellular Carcinoma: A Technical Guide to its Molecular Targets and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatocellular Carcinoma (HCC) remains a significant challenge in oncology, with limited therapeutic options for advanced disease. Milciclib Maleate (PHA-848125AC) has emerged as a promising therapeutic agent, demonstrating notable anti-tumor activity in both preclinical models and clinical trials. This technical guide provides an in-depth overview of the molecular targets of Milciclib in HCC, detailing its mechanism of action, synergistic interactions, and the experimental framework used to elucidate its effects. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visualized to offer a clear understanding of the scientific rationale and technical approaches for investigating Milciclib's role in HCC.

Introduction to this compound

Milciclib is a small molecule, orally available, pan-cyclin-dependent kinase (CDK) inhibitor.[1] Its primary mechanism of action involves the disruption of the cell cycle, leading to cell growth arrest and apoptosis.[2] Beyond its effects on CDKs, Milciclib also targets other key kinases implicated in cancer progression, such as the SRC family kinases and Tropomyosin receptor kinase A (TRKA).[1] This multi-targeted profile makes Milciclib a compelling candidate for the treatment of complex malignancies like HCC, which are often characterized by the dysregulation of multiple signaling pathways.

Core Molecular Targets of Milciclib in HCC

Milciclib exerts its anti-tumor effects in HCC through the inhibition of several key protein kinases that are critical for cell cycle progression and oncogenic signaling.

Cyclin-Dependent Kinases (CDKs)

CDKs are a family of serine/threonine kinases that, in conjunction with their regulatory cyclin partners, govern the progression of the cell cycle. The overexpression of CDKs is a common feature in many cancers, including HCC, and is associated with uncontrolled cell proliferation and resistance to chemotherapy.[3] Milciclib is a pan-CDK inhibitor, targeting a broad spectrum of CDKs.[1]

Table 1: Inhibitory Activity of Milciclib against Key CDKs

| Target CDK | IC₅₀ (nM) | Key Role in Cell Cycle |

| CDK1/Cyclin B | 398 | G2/M transition |

| CDK2/Cyclin A | 45 | G1/S and S phase progression |

| CDK2/Cyclin E | 363 | G1/S transition |

| CDK4/Cyclin D1 | 160 | G1 progression |

| CDK5 | N/A | Neuronal functions, implicated in cancer |

| CDK7/Cyclin H | 150 | CDK-activating kinase (CAK), transcription |

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

SRC Family Kinases

The SRC family of non-receptor tyrosine kinases plays a crucial role in regulating cell growth, differentiation, survival, and migration.[4] Elevated expression and activity of c-Src are frequently observed in HCC and are associated with tumor progression and metastasis.[4] Milciclib has been shown to inhibit c-Src kinase activity, contributing to its anti-proliferative and anti-invasive properties in HCC.[1]

Tropomyosin Receptor Kinase A (TRKA)

TRKA is a high-affinity receptor for nerve growth factor (NGF) and is involved in cell survival and differentiation. Aberrant TRKA signaling has been implicated in the pathogenesis of various cancers. Milciclib has demonstrated potent inhibitory activity against TRKA, suggesting another avenue through which it may exert its anti-cancer effects.

Synergistic Interaction with Sorafenib

Sorafenib, a multi-kinase inhibitor, is a standard first-line therapy for advanced HCC. However, its efficacy is often limited by resistance. Studies have shown that Milciclib acts synergistically with sorafenib to suppress HCC tumor growth.[1] This synergistic effect is primarily mediated through the downregulation of the oncoprotein c-Myc.[1] While both drugs individually can inhibit tumor growth, their combination leads to a more profound and sustained anti-tumor response.[1]

Role in Apoptosis and Interaction with p53 and Bcl-2 Family Proteins

The induction of apoptosis is a key mechanism of action for many anti-cancer agents. While Milciclib's primary targets are cell cycle regulators, their inhibition ultimately leads to apoptotic cell death.[1]

Recent research in colorectal cancer has shown that Milciclib can induce apoptosis in a dose-dependent manner, which is associated with the downregulation of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[2] However, direct evidence detailing the specific interactions of Milciclib with the p53 tumor suppressor pathway and the Bcl-2 family of proteins in the context of HCC is still emerging. Given that CDK inhibitors can influence p53 stability and function, and that c-Src can modulate Bcl-2 family members, it is plausible that Milciclib also impacts these pathways in HCC.[5][6] This remains an important area for future investigation to fully elucidate Milciclib's mechanism of action.

Clinical Evidence in HCC

A Phase IIa clinical trial (NCT03109886) evaluated the safety and efficacy of Milciclib monotherapy in patients with unresectable or metastatic HCC who were resistant or intolerant to sorafenib.[3] The study demonstrated that Milciclib was well-tolerated with manageable toxicities.[7]

Table 2: Summary of Phase IIa Clinical Trial (NCT03109886) Results

| Parameter | Result |

| Patient Population | 31 patients with sorafenib-refractory or -intolerant unresectable or metastatic HCC. |

| Dosing Regimen | 100 mg once daily, 4 days on/3 days off in 4-week cycles. |

| Clinical Benefit Rate (at 6 months) | 64.3% among 28 evaluable patients.[3] |

| Progression-Free Survival (PFS) | Median of 5.9 months. |

| Time to Progression (TTP) | Median of 5.9 months. |

| Safety Profile | Well-tolerated with manageable toxicities; no drug-related deaths reported.[7] |

These encouraging results provide a strong rationale for the continued development of Milciclib for the treatment of advanced HCC, both as a monotherapy and in combination with other agents.[3]

Detailed Experimental Protocols

To facilitate further research into the mechanisms of Milciclib in HCC, detailed protocols for key in vitro and in vivo experiments are provided below.

Cell Viability Assay (MTT Assay)

Protocol:

-

Cell Seeding: Seed HCC cells (e.g., HepG2, Huh7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include vehicle-treated control wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis

Protocol:

-

Cell Lysis: Treat HCC cells with Milciclib as required. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., CDK1, CDK2, CDK4, p-Rb, c-Src, c-Myc, Bcl-2, Bax, p53, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

Protocol:

-

Cell Treatment and Harvesting: Treat HCC cells with Milciclib for the desired duration. Harvest the cells by trypsinization, and collect them by centrifugation.

-

Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A in PBS.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Orthotopic HCC Xenograft Model

Protocol:

-

Cell Preparation: Culture human HCC cells (e.g., MHCC97-H) and harvest them during the logarithmic growth phase. Resuspend the cells in a mixture of serum-free medium and Matrigel.

-

Animal Model: Use immunodeficient mice (e.g., nude mice). Anesthetize the mouse and make a small incision in the abdomen to expose the liver.

-

Tumor Cell Implantation: Inject the HCC cell suspension into the liver lobe.

-

Suturing and Recovery: Suture the incision and allow the mouse to recover.

-

Drug Administration: Once the tumors are established (can be monitored by imaging if using luciferase-expressing cells), begin oral administration of Milciclib, sorafenib, or their combination.

-

Tumor Growth Monitoring: Monitor tumor growth over time using imaging or by measuring serum levels of human α-fetoprotein (hAFP).

-

Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting).

Immunohistochemistry (IHC)

Protocol:

-

Tissue Preparation: Fix the excised tumor tissues in 10% neutral buffered formalin and embed them in paraffin. Cut thin sections (4-5 µm) and mount them on slides.

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate them through a graded series of ethanol solutions.

-

Antigen Retrieval: Perform antigen retrieval using a citrate-based buffer in a pressure cooker or water bath.

-

Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific binding sites with a blocking serum.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody against the protein of interest (e.g., c-Myc, Ki-67) overnight at 4°C.

-

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize the staining using a chromogen such as diaminobenzidine (DAB).

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate them, and mount with a coverslip.

-

Microscopy: Analyze the stained sections under a microscope to assess the expression and localization of the target protein.

Conclusion and Future Directions

This compound is a promising multi-targeted kinase inhibitor with significant potential for the treatment of advanced hepatocellular carcinoma. Its ability to inhibit key CDKs, c-Src, and TRKA, coupled with its synergistic activity with sorafenib through the downregulation of c-Myc, provides a strong rationale for its clinical development. The positive results from the Phase IIa clinical trial in sorafenib-resistant HCC patients further underscore its therapeutic promise.

Future research should focus on several key areas. A deeper investigation into the precise molecular interactions between Milciclib and the p53 and Bcl-2 family protein pathways in HCC is warranted to fully elucidate its apoptotic mechanisms. Further clinical trials are needed to evaluate the efficacy of Milciclib in combination with other systemic therapies, including immunotherapy, for the treatment of HCC. The identification of predictive biomarkers to select patients who are most likely to respond to Milciclib therapy will also be crucial for its successful clinical implementation. Continued research in these areas will undoubtedly pave the way for the integration of Milciclib into the therapeutic armamentarium against hepatocellular carcinoma.

References

- 1. oatext.com [oatext.com]

- 2. Frontiers | Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer [frontiersin.org]

- 3. targetedonc.com [targetedonc.com]

- 4. Expression of Src and FAK in hepatocellular carcinoma and the effect of Src inhibitors on hepatocellular carcinoma in vitro [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CDK4 as a Prognostic Marker of Hepatocellular Carcinoma and CDK4 Inhibitors as Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tiziana reveals positive results for Milciclib in liver cancer trial [clinicaltrialsarena.com]

Milciclib Maleate: A Pan-Kinase Inhibitor with Emerging Potential in Non-Small Cell Lung Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Non-small cell lung cancer (NSCLC) remains a formidable challenge in oncology, necessitating the exploration of novel therapeutic strategies. Milciclib Maleate (formerly known as PHA-848125), a potent, orally bioavailable small molecule, has emerged as a promising investigational agent. This technical guide provides a comprehensive overview of Milciclib's mechanism of action, preclinical and clinical data in the context of NSCLC, and detailed experimental protocols for its evaluation. Milciclib is a dual inhibitor of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKs), key regulators of cell cycle progression and cell survival, respectively.[1][2][3] By targeting these critical pathways, Milciclib exhibits the potential to overcome resistance to conventional therapies and offer a new therapeutic avenue for NSCLC patients, including those with specific genetic alterations such as KRAS mutations.

Introduction to this compound

This compound is an inhibitor of multiple CDKs, including CDK1, CDK2, CDK4, CDK5, and CDK7, as well as a potent inhibitor of Tropomyosin receptor kinase A (TRKA).[3][4][5] The deregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation.[6] The TRK family of neurotrophin receptors, when activated, can promote cancer cell survival and metastasis.[7] Milciclib's unique dual-targeting capability positions it as a compelling candidate for cancer therapy.

Mechanism of Action

Milciclib exerts its anti-neoplastic effects through the simultaneous inhibition of two critical signaling pathways: the cell cycle regulatory pathway and the TRK signaling pathway.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Milciclib is an ATP-competitive inhibitor of several CDKs, with a particularly high affinity for the CDK2/cyclin A complex.[3][4] Inhibition of CDKs by Milciclib leads to the dephosphorylation of the retinoblastoma protein (pRb). In its hypophosphorylated state, pRb binds to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition.[3] This results in a G1 cell cycle arrest and a subsequent reduction in tumor cell proliferation.[4] Furthermore, Milciclib has been shown to increase the expression of the CDK inhibitors p21(Cip1) and p27(Kip1), and the tumor suppressor p53, further contributing to cell cycle arrest.[3]

Inhibition of Tropomyosin Receptor Kinase A (TRKA)

Milciclib also potently inhibits TRKA, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers.[5] The binding of nerve growth factor (NGF) to TRKA triggers a signaling cascade involving the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are crucial for cell survival, proliferation, and angiogenesis.[8] By blocking TRKA phosphorylation, Milciclib can disrupt these downstream survival signals, potentially leading to apoptosis.[4]

Potential Role in KRAS-Mutant NSCLC

Preclinical studies have indicated that Milciclib may be particularly effective in NSCLC driven by KRAS mutations.[9] KRAS is one of the most frequently mutated oncogenes in NSCLC, and tumors harboring these mutations are often resistant to standard therapies.[10][11] The CDK2/cyclin E pathway has been identified as a critical dependency in KRAS-mutant lung cancer, suggesting that CDK2 inhibitors like Milciclib could be a viable therapeutic strategy.[12]

Interaction with the STAT3 Pathway

While direct evidence of Milciclib's effect on the STAT3 pathway in NSCLC is limited, other CDK inhibitors have been shown to modulate STAT3 signaling.[7][13] The STAT3 pathway is a key regulator of tumor cell proliferation, survival, and immune evasion in NSCLC.[14][15][16] Given the crosstalk between the pathways targeted by Milciclib and STAT3, this represents an important area for future investigation.

Preclinical and Clinical Data

In Vitro Efficacy

Milciclib has demonstrated potent inhibitory activity against a range of CDKs and TRKA in biochemical assays. The IC50 values are summarized in the table below.

| Target | IC50 (nM) |

| CDK2/cyclin A | 45 |

| TRKA | 53 |

| CDK7/cyclin H | 150 |

| CDK4/cyclin D1 | 160 |

| CDK5/p35 | 265 |

| CDK2/cyclin E | 363 |

| CDK1/cyclin B | 398 |

| Table 1: In vitro inhibitory activity of Milciclib against various kinases.[4][5] |

While specific IC50 values for Milciclib in a comprehensive panel of NSCLC cell lines are not extensively reported in the public domain, its submicromolar IC50 values against a wide array of tumor cell lines from different origins suggest broad anti-proliferative activity.[2]

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the anti-tumor activity of Milciclib. In a transgenic mouse model of K-Ras(G12D)LA2 lung adenocarcinoma, treatment with Milciclib (40 mg/kg, twice daily for 10 days) resulted in significant tumor growth inhibition.[3][9] Immunohistochemical analysis of tumors from these mice confirmed the mechanism of action, showing a reduction in phospho-Retinoblastoma and cyclin A levels.[9] In various human tumor xenograft models, including NSCLC, Milciclib has shown tumor growth inhibition ranging from 64% to 91%.[1]

Clinical Trials

A Phase I clinical trial of Milciclib in combination with gemcitabine in patients with refractory solid tumors, including NSCLC, demonstrated that the combination was well-tolerated. Among the 14 evaluable patients, one patient with NSCLC showed a partial response.[17]

A Phase II clinical trial (NCT05651269) to evaluate the safety and efficacy of Milciclib in combination with gemcitabine for the treatment of advanced NSCLC has been planned. As of late 2025, the trial is not yet recruiting, and no results are available.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of Milciclib in NSCLC research.

Cell Viability Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of Milciclib in NSCLC cell lines using a CellTiter-Glo® Luminescent Cell Viability Assay.

Materials:

-

NSCLC cell lines (e.g., A549, NCI-H460, Calu-3)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

96-well clear bottom white plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed NSCLC cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of Milciclib in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the Milciclib dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the IC50 value by plotting the percentage of cell viability versus the log of Milciclib concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis

This protocol describes the detection of key proteins involved in the cell cycle and signaling pathways affected by Milciclib.

Materials:

-

NSCLC cells treated with Milciclib

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Rb (Ser807/811), anti-Rb, anti-Cyclin A, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-p-STAT3 (Tyr705), anti-STAT3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated and control cells with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control like GAPDH.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol outlines the procedure for analyzing the cell cycle distribution of NSCLC cells treated with Milciclib using flow cytometry.

Materials:

-

NSCLC cells treated with Milciclib

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest the treated and control cells by trypsinization.

-

Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1 mL of PBS.

-

While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection by TUNEL Assay

This protocol describes the detection of apoptosis-induced DNA fragmentation in NSCLC cells using a TUNEL (TdT-mediated dUTP Nick-End Labeling) assay.

Materials:

-

NSCLC cells grown on coverslips and treated with Milciclib

-

4% paraformaldehyde in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT and labeled dUTP)

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Fix the cells on coverslips with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization solution for 2 minutes on ice.

-

Wash the cells with PBS.

-

Incubate the cells with the TUNEL reaction mixture in a humidified chamber for 1 hour at 37°C in the dark.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides.

-

Visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence (or other color depending on the label) in the nucleus, while all nuclei will be stained blue with DAPI.

-

Quantify the percentage of TUNEL-positive cells.

NSCLC Xenograft Model

This protocol provides a general framework for establishing and utilizing an NSCLC xenograft model to evaluate the in vivo efficacy of Milciclib.

Materials:

-

NSCLC cell line (e.g., A549, NCI-H460)

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Matrigel (optional)

-

This compound formulated for oral administration

-

Calipers for tumor measurement

Procedure:

-

Culture the NSCLC cells to 80-90% confluency.

-

Harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer Milciclib orally to the treatment group at a predetermined dose and schedule. The control group should receive the vehicle.

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting).

-

Calculate the tumor growth inhibition (TGI) percentage.

Visualizations

Signaling Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. Milciclib (PHA-848125) | CDK/TRK inhibitor | Probechem Biochemicals [probechem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. universalbiologicals.com [universalbiologicals.com]

- 6. Targeting the Cyclin E-Cdk-2 Complex Represses Lung Cancer Growth by Triggering Anaphase Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palbociclib Induces the Apoptosis of Lung Squamous Cell Carcinoma Cells via RB-Independent STAT3 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Efficacy of PHA-848125, a cyclin-dependent kinase inhibitor, on the K-Ras(G12D)LA2 lung adenocarcinoma transgenic mouse model: evaluation by multimodality imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Targeted therapies for KRAS-mutant non-small cell lung cancer: from preclinical studies to clinical development-a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CDK2 Inhibition Causes Anaphase Catastrophe in Lung Cancer through the Centrosomal Protein CP110 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The Role of STAT3 in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Multicellular Effects of STAT3 in Non-small Cell Lung Cancer: Mechanistic Insights and Therapeutic Opportunities [mdpi.com]

- 17. oatext.com [oatext.com]

Milciclib Maleate: A Technical Guide to its Chemical Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milciclib, an orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinase A (TrkA), has emerged as a promising therapeutic agent in oncology. This technical guide provides an in-depth overview of the chemical synthesis of Milciclib Maleate, its physicochemical properties, and its biological activities. Detailed experimental protocols, comprehensive data summaries, and visualizations of its mechanism of action are presented to serve as a valuable resource for researchers and drug development professionals in the field.

Introduction

Milciclib (PHA-848125) is a potent, ATP-competitive inhibitor targeting multiple kinases involved in cell cycle regulation and oncogenic signaling.[1] Its primary targets include CDK2, with further activity against CDK1, CDK4, and TrkA.[1][2] By inhibiting these kinases, Milciclib disrupts cell cycle progression, leading to G1 phase arrest and subsequent apoptosis in cancer cells.[3][4] This document outlines the key technical aspects of this compound, from its synthesis to its biological effects.

Chemical Synthesis of Milciclib

The synthesis of Milciclib (N,1,4,4-tetramethyl-8-((4-(4-methyl-1-piperazinyl)phenyl)amino)-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide) has been reported by Brasca et al. in the Journal of Medicinal Chemistry. The synthesis is a multi-step process, a general outline of which is presented below.

Synthesis Workflow

Caption: A generalized workflow for the chemical synthesis of this compound.

Experimental Protocol: Synthesis of Milciclib (PHA-848125)

The following is a representative protocol based on the general procedures described in the scientific literature. Specific reagents, conditions, and yields may vary and should be referenced from the primary literature for precise replication.

Step 1: Synthesis of the Pyrazolo[4,3-h]quinazoline Core The synthesis begins with the construction of the tricyclic pyrazolo[4,3-h]quinazoline core. This is typically achieved through a condensation and cyclization reaction sequence starting from appropriately substituted anthranilic acid and hydrazine derivatives.

Step 2: Synthesis of the Anilino Side Chain The 4-(4-methylpiperazin-1-yl)aniline side chain is prepared separately. This involves the functionalization of an aniline derivative with a protected piperazine, followed by deprotection and methylation.

Step 3: Coupling of the Core and Side Chain The pyrazolo[4,3-h]quinazoline core is halogenated or otherwise activated at the 8-position. This activated intermediate is then coupled with the 4-(4-methylpiperazin-1-yl)aniline side chain, typically via a palladium-catalyzed cross-coupling reaction such as the Buchwald-Hartwig amination.

Step 4: Final Modification and Amide Formation Following the coupling reaction, the ester group on the pyrazole ring is hydrolyzed to the corresponding carboxylic acid. This acid is then activated and reacted with methylamine to form the final N-methylcarboxamide of the Milciclib free base.

Step 5: Salt Formation to this compound To improve its pharmaceutical properties, the Milciclib free base is converted to its maleate salt.

-

Procedure: The free base of Milciclib is dissolved in a suitable organic solvent, such as ethanol or methanol. A solution of maleic acid (1 equivalent) in the same solvent is added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of Milciclib and its maleate salt is provided below.

| Property | Value | Reference |

| Chemical Formula | C₂₉H₃₆N₈O₅ (Maleate Salt) | [5] |

| Molecular Weight | 576.65 g/mol (Maleate Salt) | [5] |

| Appearance | Solid | [6] |

| Solubility | Insoluble in water and ethanol; Soluble in DMSO (e.g., 17 mg/mL) | [3] |

| Predicted Water Solubility | 0.0994 mg/mL | [1] |

| Predicted logP | 3.15 | [1] |

Biological Properties and Mechanism of Action

Milciclib exerts its anti-cancer effects through the inhibition of key kinases that regulate cell cycle progression and cell survival.

Kinase Inhibitory Activity

Milciclib is a potent inhibitor of several cyclin-dependent kinases and TrkA. The half-maximal inhibitory concentrations (IC₅₀) against various kinases are summarized in the table below.

| Target | IC₅₀ (nM) |

| CDK2/Cyclin A | 45 |

| TrkA | 53 |

| CDK7/Cyclin H | 150 |

| CDK4/Cyclin D1 | 160 |

| CDK5/p35 | 265 |

| CDK2/Cyclin E | 363 |

| CDK1/Cyclin B | 398 |

Data compiled from multiple sources.[2][3]

Cellular Activity

In cellular assays, Milciclib demonstrates potent anti-proliferative activity against a range of cancer cell lines.

| Cell Line | Assay Type | IC₅₀ (µM) |

| A2780 | Proliferation Assay (72h) | 0.2 |

| HCT-116 | Cytotoxicity Assay | 0.275 |

| RKO | Cytotoxicity Assay | 0.403 |

Data compiled from multiple sources.[3][7]

Mechanism of Action: Signaling Pathways

4.3.1. Inhibition of the CDK2/Retinoblastoma (Rb) Pathway

Milciclib's inhibition of CDK2 is a key mechanism of its anti-cancer activity. CDK2, in complex with Cyclin E or Cyclin A, phosphorylates the Retinoblastoma protein (pRb). Phosphorylated pRb releases the E2F transcription factor, which then activates the transcription of genes required for S-phase entry. By inhibiting CDK2, Milciclib prevents the hyperphosphorylation of pRb, keeping it in its active, hypophosphorylated state. This maintains the pRb-E2F complex, thereby blocking the G1/S transition and inducing cell cycle arrest.[3]

Caption: Milciclib's inhibition of the CDK2/pRb signaling pathway leading to G1 cell cycle arrest.

4.3.2. Inhibition of the TrkA Signaling Pathway

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that, upon binding its ligand Nerve Growth Factor (NGF), activates downstream signaling cascades such as the PI3K/Akt and MAPK pathways. These pathways are crucial for cell survival, proliferation, and differentiation. In some cancers, TrkA is overexpressed or constitutively active, promoting tumor growth. Milciclib's inhibition of TrkA blocks these pro-survival signals, contributing to its anti-cancer effects.[2]

Caption: Milciclib's inhibition of the TrkA signaling pathway, leading to the suppression of pro-survival signals.

Conclusion

This compound is a multi-targeted kinase inhibitor with a well-defined chemical synthesis and a clear mechanism of action against key drivers of cancer cell proliferation and survival. The data and protocols presented in this guide provide a solid foundation for further research and development of this promising anti-cancer agent. The dual inhibition of CDK2 and TrkA pathways underscores its potential for efficacy in a variety of oncology indications. This comprehensive technical overview is intended to facilitate the work of scientists and researchers dedicated to advancing cancer therapeutics.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. GSRS [precision.fda.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Milciclib Maleate: Application Notes and Protocols for In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of Milciclib Maleate (also known as PHA-848125AC), a potent inhibitor of Cyclin-Dependent Kinases (CDKs) and Tropomyosin Receptor Kinase A (TRKA).[1] This document outlines detailed protocols for assessing its effects on cell viability, cell cycle progression, and apoptosis, along with a summary of its inhibitory concentrations and a visualization of its mechanism of action.

Mechanism of Action

Milciclib is an ATP-competitive inhibitor with dual specificity for CDKs and TRKA.[2] By targeting multiple CDKs, including CDK1, CDK2, CDK4, CDK5, and CDK7, Milciclib disrupts the cell cycle, leading to G1 phase arrest.[2][3][4] Its inhibition of TRKA interferes with downstream signaling pathways crucial for cell proliferation and survival, such as the RAS-MAPK, PI3K-AKT, and JAK2-STAT3 pathways.[3][5] This dual inhibitory action makes Milciclib a subject of interest in oncology research.

Figure 1: Milciclib's mechanism of action targeting CDKs and TRKA.

Quantitative Data

The following tables summarize the in vitro efficacy of Milciclib across various kinase assays and cell lines.

Table 1: Inhibitory Concentration (IC50) of Milciclib against Cyclin-Dependent Kinases and TRKA

| Target | IC50 (nM) |

| cyclin A/CDK2 | 45 |

| TRKA | 53 |

| cyclin H/CDK7 | 150 |

| cyclin D1/CDK4 | 160 |

| cyclin E/CDK2 | 363 |

| cyclin B/CDK1 | 398 |

| p35/CDK5 | 265 |

Data sourced from MedChemExpress and Selleck Chemicals.[3][6]

Table 2: Anti-proliferative Activity of Milciclib in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (µM) |

| A2780 | Ovarian Cancer | CellTiter-Glo | 72 h | 0.2 |

| HCT116 | Colorectal Cancer | Not Specified | Not Specified | ~7.2 |

| A549 | Lung Cancer | Not Specified | Not Specified | >7.2 |

| MHCC97-H | Hepatocellular Carcinoma | Proliferation Assay | Not Specified | ~0.35 - 1.3 |

Data compiled from Selleck Chemicals, ResearchGate, and OAText.[6][7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Milciclib on cell proliferation.

Figure 2: Workflow for the MTT cell viability assay.

Materials:

-

96-well plates

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 20% SDS in 50% N,N-dimethylformamide, pH 4.7, or DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of Milciclib. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-